1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone
Overview
Description
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone is a synthetic compound belonging to the class of piperazine derivatives. It is known for its psychoactive properties and has been used in various scientific research applications. The compound’s structure consists of a benzylpiperazine moiety attached to a phenyl ring, which is further connected to an ethanone group.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticonvulsant activity, suggesting potential targets within the central nervous system .
Mode of Action
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound may interact with neuronal voltage-sensitive sodium channels . This interaction could potentially inhibit the rapid firing of neurons, thereby preventing seizure activity.
Pharmacokinetics
The compound’s molecular weight (29439100) and LogP value (321430) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activity, suggesting that this compound may have a similar effect .
Preparation Methods
The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone typically involves the reaction of 4-benzylpiperazine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: The psychoactive properties of the compound have led to research into its potential use as a therapeutic agent for neurological disorders.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive effects and use in research related to serotonin receptors.
1-Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines, used recreationally and in research.
1-(4-Methoxyphenyl)piperazine (MeOPP): Studied for its potential antidepressant and anxiolytic properties.
Properties
IUPAC Name |
1-[4-(4-benzylpiperazin-1-yl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTPNGXKYQJLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.